
Ammoninum-d4 Deuteroxide
Overview
Description
Ammoninum-d4 Deuteroxide, also known as Ammonium Hydrogen Deuterium Oxide, is a chemical compound that is commonly used in the field of nuclear magnetic resonance (NMR) spectroscopy . It is a deuterated version of ammonium hydroxide, which means that it contains a heavy isotope of hydrogen called deuterium . The molecular formula of Ammoninum-d4 Deuteroxide is H5NO .
Molecular Structure Analysis
The molecular structure of Ammoninum-d4 Deuteroxide is represented by the molecular formula H5NO . The InChI representation of the molecule is InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 . The Canonical SMILES representation is N.O . The Isomeric SMILES representation is [2H]N ( [2H]) [2H]. [2H]O [2H] .Physical And Chemical Properties Analysis
Ammonium D4 Deuteroxide is a colorless liquid with a strong odor, similar to that of ammonia . It is highly soluble in water and has a boiling point of 38.3 °C . It is also a strong base, which means that it can react with acids to form salts and water . The molecular weight of Ammoninum-d4 Deuteroxide is 40.077 g/mol .Scientific Research Applications
Ammonium-d4 Deuteroxide is a type of deuterated compound, meaning it contains the isotope deuterium (D or ^2H), which replaces hydrogen (^1H) in the molecule . Deuterated compounds are often used in NMR spectroscopy because deuterium has different magnetic properties compared to hydrogen, which can provide more detailed and nuanced information about the structure and dynamics of the molecule being studied .
Safety And Hazards
properties
InChI |
InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUQVKOLVNVRT-NSPFYZSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])[2H].[2H]O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
40.077 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammoninum-d4 Deuteroxide | |
CAS RN |
12168-30-8 | |
| Record name | [2H4]ammonium [2H]hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
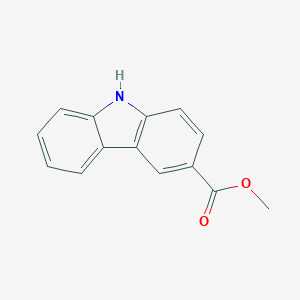

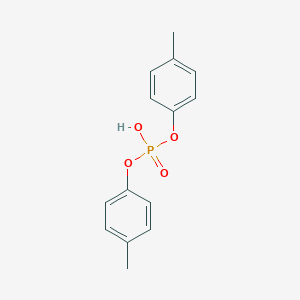
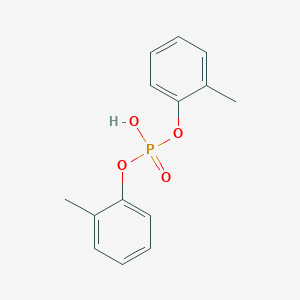
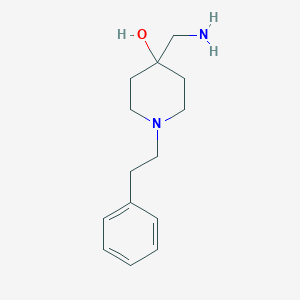

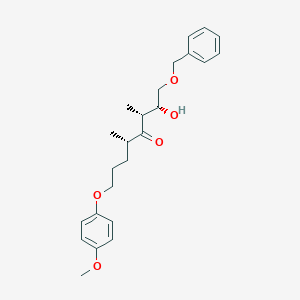


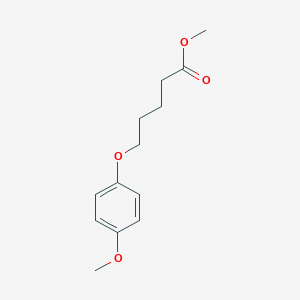

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)
